molecular formula C16H20BrF2N3O B12230975 3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine

Cat. No.: B12230975
M. Wt: 388.25 g/mol
InChI Key: RPXGTBVFEASIMA-UHFFFAOYSA-N
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Description

3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that features a brominated pyridine ring and a difluorinated piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The presence of the difluoropiperidine moiety enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine lies in its combination of a brominated pyridine ring and a difluorinated piperidine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H20BrF2N3O

Molecular Weight

388.25 g/mol

IUPAC Name

[1-(3-bromopyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H20BrF2N3O/c17-13-2-1-7-20-14(13)21-8-3-12(4-9-21)15(23)22-10-5-16(18,19)6-11-22/h1-2,7,12H,3-6,8-11H2

InChI Key

RPXGTBVFEASIMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=C(C=CC=N3)Br

Origin of Product

United States

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